Ald-Ph-amido-PEG11-NH-Boc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ald-Ph-amido-PEG11-NH-Boc: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its long polyether chain and the presence of a formyl group attached to a phenyl ring. It is often used in various scientific research applications due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35-undecaoxa-2-azaheptatriacontan-37-ylcarbamate typically involves multiple steps:

Formation of the Polyether Chain: The polyether chain is synthesized through a series of etherification reactions, where ethylene oxide or similar reagents are used to extend the chain.

Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.

Carbamate Formation: The final step involves the reaction of the polyether chain with tert-butyl isocyanate to form the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Where each step is carried out in separate reactors, allowing for precise control over reaction conditions.

Continuous Flow Processing: Where the reactions are carried out in a continuous flow system, improving efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Bioconjugation

Overview : Bioconjugation is the process of chemically linking biomolecules to create conjugates that can improve the efficacy and specificity of therapeutic agents. Ald-Ph-amido-PEG11-NH-Boc serves as an effective linker in this context.

Applications :

- Antibody-Drug Conjugates (ADCs) : The compound can be utilized to link cytotoxic drugs to monoclonal antibodies, allowing targeted delivery to cancer cells while minimizing systemic toxicity. The PEG component enhances solubility and circulation time in biological systems .

- Protein Modification : It facilitates the attachment of various functional groups to proteins, improving their stability and activity. This is crucial for developing therapeutic proteins that require modifications for enhanced performance .

Drug Delivery Systems

Overview : The incorporation of PEG in drug formulations has been shown to enhance pharmacokinetics and reduce immunogenicity.

Applications :

- PEGylation of Therapeutics : this compound can be used to modify small molecules or peptides, increasing their solubility and half-life in circulation. This modification is particularly beneficial for peptide-based drugs that typically have poor bioavailability .

- Nanoparticle Formulations : It can also be applied in the formulation of nanoparticles for drug delivery, where the PEG linker helps stabilize the particles and improve their distribution within the body .

Surface Modification

Overview : Surface modification using PEG linkers is a common strategy to enhance the biocompatibility of materials used in medical devices.

Applications :

- Coating Medical Devices : this compound can be used as a coating agent for medical devices such as catheters and implants, reducing protein adsorption and minimizing the risk of thrombosis or infection .

- Cell Culture Surfaces : It is also employed in creating hydrophilic surfaces for cell culture plates, promoting cell adhesion and growth while preventing non-specific binding of proteins .

Diagnostics

Overview : In diagnostic applications, this compound can enhance the performance of biosensors and imaging agents.

Applications :

- Biosensor Development : The compound can be used to link biomolecules to sensors, improving sensitivity and specificity in detecting target analytes .

- Imaging Agents : It is also applicable in the development of imaging agents that require stable conjugation to targeting moieties, enhancing contrast in imaging techniques like MRI or PET scans .

Case Studies

Mécanisme D'action

The mechanism of action of tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35-undecaoxa-2-azaheptatriacontan-37-ylcarbamate involves its interaction with various molecular targets. The polyether chain allows for interactions with hydrophilic and hydrophobic environments, while the formyl group can participate in various chemical reactions. The carbamate linkage provides stability and reactivity, making it suitable for various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Polyethylene Glycol Derivatives: Similar in terms of the polyether chain but lack the formyl group and carbamate linkage.

Carbamate Compounds: Similar in terms of the carbamate linkage but may lack the polyether chain and formyl group.

Uniqueness

Structural Complexity: The combination of a long polyether chain, formyl group, and carbamate linkage makes it unique.

Reactivity: The presence of multiple functional groups allows for diverse chemical reactions.

Applications: Its unique structure makes it suitable for a wide range of scientific research applications.

Activité Biologique

Ald-Ph-amido-PEG11-NH-Boc, identified by its CAS number 1245813-70-0, is a polyethylene glycol (PEG) derivative utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a Boc (tert-butyloxycarbonyl) protected amine group, which plays a crucial role in enhancing the solubility and stability of conjugated drugs, improving their pharmacokinetic properties, and reducing toxicity. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Polyethylene Glycol Backbone : The PEG unit provides flexibility and solubility in aqueous environments.

- Boc Protection : The Boc group can be easily removed under acidic conditions, allowing for the release of a free amine for further conjugation with biomolecules .

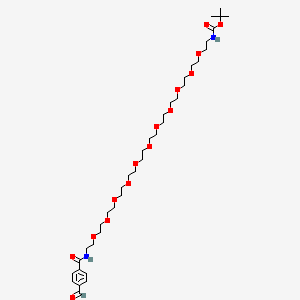

The general structure can be represented as follows:

The biological activity of this compound primarily revolves around its use in ADCs. These conjugates leverage the specificity of antibodies to target cancer cells while delivering cytotoxic agents directly to the tumor site. The mechanism can be summarized as follows:

- Targeting : The antibody component binds specifically to antigens present on cancer cells.

- Internalization : Upon binding, the ADC is internalized by the cancer cell.

- Release of Cytotoxic Agent : Once inside, the PEG linker is cleaved (in this case, it is non-cleavable), allowing the cytotoxic drug to exert its effects directly on the target cells .

Biological Activity Studies

Research into this compound has demonstrated its efficacy in various preclinical studies:

Case Study: Efficacy in Cancer Models

In a study examining ADCs utilizing this compound in non-small cell lung cancer (NSCLC) models:

- Objective : To assess tumor regression rates.

- Results : The ADC exhibited significant tumor reduction compared to controls, demonstrating enhanced targeting efficiency due to the PEG linker’s properties .

Table 1: Summary of Biological Activity Findings

Pharmacokinetics and Safety Profile

This compound has shown favorable pharmacokinetic properties:

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64N2O15/c1-37(2,3)54-36(42)39-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-38-35(41)34-6-4-33(32-40)5-7-34/h4-7,32H,8-31H2,1-3H3,(H,38,41)(H,39,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSLXILMKJRJBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64N2O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.